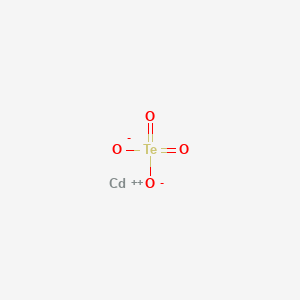
Cadmium tellurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium tellurate: is an inorganic compound composed of cadmium and tellurium, with the chemical formula CdTeO₄. It is a colorless solid that is insoluble in water and exhibits semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium tellurate can be synthesized through the reaction of cadmium sulfate and sodium tellurate in an ammonia solution. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the purification of cadmium and tellurium from mining byproducts. The purified elements are then reacted under controlled conditions to produce this compound. This process may include steps such as vacuum distillation, reduction with hydrogen, and chemical etching to achieve high-quality crystals .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s semiconducting properties and its interaction with other chemical species .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other chalcogenides under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide and tellurium dioxide, while reduction can produce elemental cadmium and tellurium .
Aplicaciones Científicas De Investigación
Chemistry: Cadmium tellurate is used in the synthesis of other cadmium-tellurium compounds and as a precursor for the production of cadmium telluride, a material widely used in photovoltaic cells .
Biology and Medicine: Research into the biological applications of this compound is limited due to its toxicity. its semiconducting properties make it a candidate for biosensor development and other diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of infrared optical materials and radiation detectors.
Mecanismo De Acción
The mechanism by which cadmium tellurate exerts its effects is primarily related to its semiconducting properties. The compound can absorb and emit light, making it useful in optoelectronic devices. At the molecular level, this compound interacts with light to excite electrons, which then move through the material to create an electric current .
Comparación Con Compuestos Similares
Cadmium telluride (CdTe): A stable crystalline compound used in solar cells and infrared optical windows.
Cadmium zinc telluride (CdZnTe): Used in solid-state X-ray detectors and gamma-ray detectors.
Mercury cadmium telluride (HgCdTe): An infrared-sensitive semiconductor material.
Uniqueness: Cadmium tellurate is unique due to its specific crystal structures and its ability to undergo various chemical reactions.
Propiedades
Número CAS |
15852-14-9 |
|---|---|
Fórmula molecular |
CdO4Te |
Peso molecular |
304.0 g/mol |
Nombre IUPAC |
cadmium(2+);tellurate |
InChI |
InChI=1S/Cd.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
ZTXUIQYSNNFFDU-UHFFFAOYSA-L |
SMILES canónico |
[O-][Te](=O)(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)


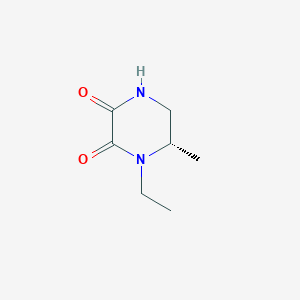
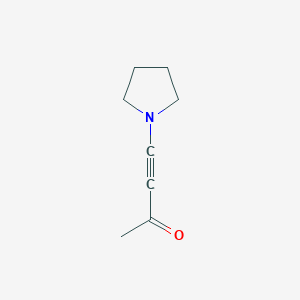
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

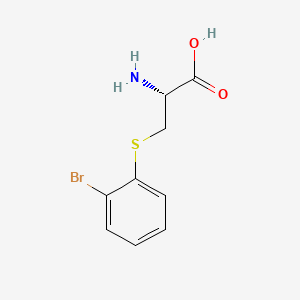
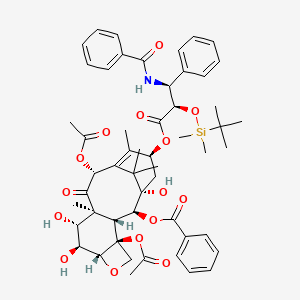
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
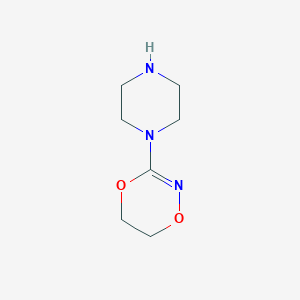
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
